molecular formula C6H4F2OS B2788815 5-(Difluoromethyl)thiophene-2-carbaldehyde CAS No. 153026-81-4

5-(Difluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B2788815
CAS No.: 153026-81-4
M. Wt: 162.15
InChI Key: FEFQMHVWDLIOHG-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H4F2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the thiophene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)thiophene-2-carbaldehyde typically involves the introduction of the difluoromethyl group to the thiophene ring. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. Subsequent fluorination using reagents like diethylaminosulfur trifluoride (DAST) can introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)thiophene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)thiophene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxaldehyde
  • 5-Methyl-2-thiophenecarboxaldehyde
  • 2,5-Thiophenedicarboxaldehyde
  • 5-Nitro-2-thiophenecarboxaldehyde

Uniqueness

5-(Difluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

5-(difluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQMHVWDLIOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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